Hydrogen-Bond Acceptor Count Advantage of the Methoxymethyl Group Over 2-Methyl and 2-Unsubstituted Analogs
The methoxymethyl substituent at the 2-position confers 4 hydrogen-bond acceptor sites on 2-(2-(methoxymethyl)thiazol-4-yl)ethan-1-amine, compared with only 2 acceptors for the 2-unsubstituted parent 2-(thiazol-4-yl)ethanamine and 2 for the 2-methyl analog 2-(2-methyl-1,3-thiazol-4-yl)ethanamine . The additional ether oxygen in the methoxymethyl group increases polarity and aqueous solubility, a property widely associated with methoxymethyl-substituted thiazoles .
| Evidence Dimension | Hydrogen-bond acceptor count (HBA) |
|---|---|
| Target Compound Data | 4 HBA (2 from thiazole ring N and S, 1 from primary amine NH₂, 1 from methoxymethyl ether O) |
| Comparator Or Baseline | 2-(Thiazol-4-yl)ethanamine: 2 HBA; 2-(2-Methyl-1,3-thiazol-4-yl)ethanamine: 2 HBA |
| Quantified Difference | +2 HBA vs. both comparators (100% increase) |
| Conditions | Structural analysis based on SMILES notation and molecular formula; comparators selected from the same 2-substituted thiazol-4-ylethanamine scaffold series. |
Why This Matters
Higher HBA count directly translates to greater aqueous solubility and altered hydrogen-bonding interactions with biological targets, which is decisive when selecting building blocks for fragment-based drug design or parallel library synthesis where solubility and target engagement must be tuned.
